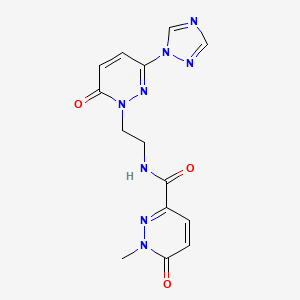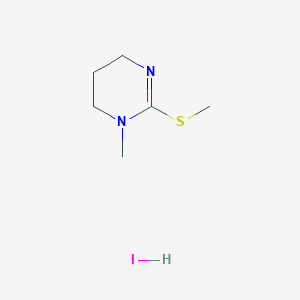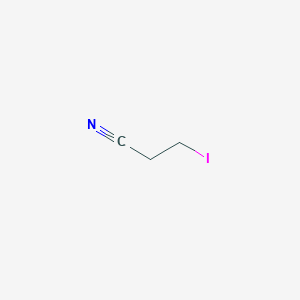
3-Iodopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodopropanenitrile is an organic compound with the molecular formula C3H4IN. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of an iodine atom attached to a three-carbon chain ending in a nitrile group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Iodopropanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, producing the nitrile.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide to produce nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can then be converted to nitriles.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of propanenitrile with iodine in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
3-Iodopropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Sodium or Potassium Cyanide: Used in substitution reactions to introduce the nitrile group.
Lithium Aluminum Hydride: Used in reduction reactions to convert nitriles to amines.
Acids or Bases: Used in hydrolysis reactions to convert nitriles to carboxylic acids.
Major Products Formed:
Amines: Formed from the reduction of the nitrile group.
Carboxylic Acids: Formed from the hydrolysis of the nitrile group.
Aplicaciones Científicas De Investigación
3-Iodopropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biochemical pathways and enzyme reactions involving nitriles.
Medicine: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-iodopropanenitrile involves its reactivity due to the presence of the iodine atom and the nitrile group. The iodine atom makes the compound susceptible to nucleophilic substitution reactions, while the nitrile group can undergo reduction and hydrolysis. These reactions are facilitated by the electronic structure of the compound, which allows for the formation of various intermediates and products .
Comparación Con Compuestos Similares
3-Iodopropanenitrile can be compared with other similar compounds such as:
3-Bromopropanenitrile: Similar in structure but contains a bromine atom instead of iodine.
3-Chloropropanenitrile: Contains a chlorine atom instead of iodine.
3-Fluoropropanenitrile: Contains a fluorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its bromine, chlorine, and fluorine counterparts. This increased reactivity can be advantageous in certain synthetic applications .
Propiedades
IUPAC Name |
3-iodopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4IN/c4-2-1-3-5/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZBPKCINJVSGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2517-76-2 |
Source


|
| Record name | 3-iodopropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-[[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2404153.png)
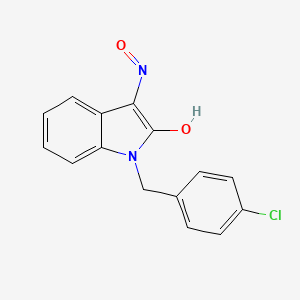
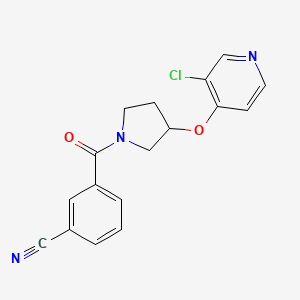
![(2Z)-2-[(2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2404159.png)
![4-(N,N-diallylsulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2404160.png)
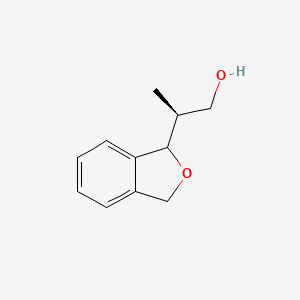


![3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2404169.png)
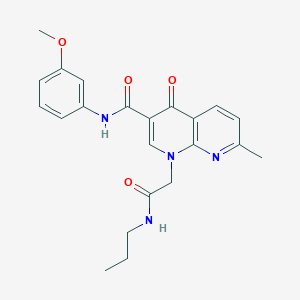
![7-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2404171.png)
![1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexan-1-one](/img/structure/B2404172.png)
